![molecular formula C10H17NOS B15263661 2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-ol](/img/structure/B15263661.png)
2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-ol is an organic compound with a complex structure that includes a thiazole ring and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-propanol with 4-(propan-2-yl)-1,3-thiazole under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary alcohols or other reduced forms.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the thiazole ring .
Scientific Research Applications
2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanol: A structural isomer with similar properties but different applications.
1- (6-Methyl-2- (phenylamino)pyrimidin-4-yl)propan-2-one: Another compound with a similar structure but different functional groups and reactivity
Uniqueness
2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-ol is unique due to its combination of a thiazole ring and a tertiary alcohol group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
2-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-7(2)8-5-13-9(11-8)10(3,4)6-12/h5,7,12H,6H2,1-4H3 |
InChI Key |
KOOLMKMVGLFHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B15263581.png)
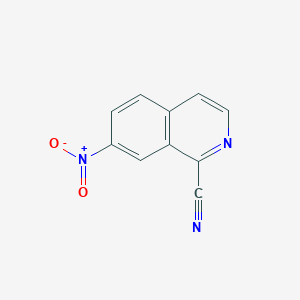
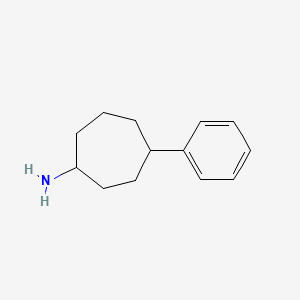
![(Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15263592.png)
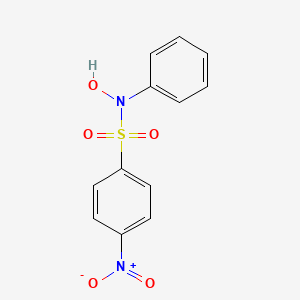
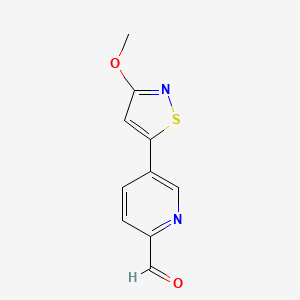
![3-{[(3-Hydroxybutyl)amino]methyl}benzonitrile](/img/structure/B15263623.png)
![1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B15263632.png)
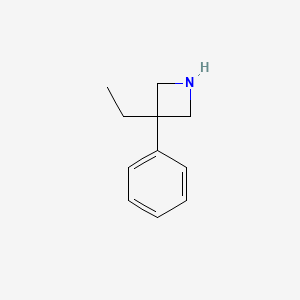
![1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one](/img/structure/B15263666.png)
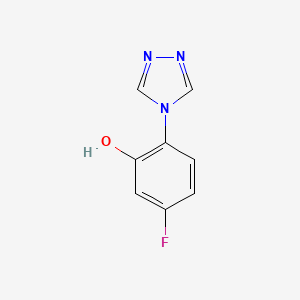

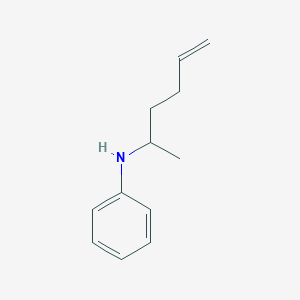
![5-Amino-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B15263687.png)
